molecular formula C11H11NO2S B11772440 Methyl 2-ethylbenzo[d]thiazole-5-carboxylate

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate

Cat. No.: B11772440
M. Wt: 221.28 g/mol
InChI Key: ZMHVCSROHAOEMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethylbenzo[d]thiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . This reaction forms intermediates that are further processed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethylbenzo[d]thiazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 2-ethyl-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C11H11NO2S/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3

InChI Key

ZMHVCSROHAOEMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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